

Spectroscopic Properties of the Pseudomnine Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudomnine*

Cat. No.: *B1214346*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomnine is a siderophore produced by various species of *Pseudomonas*, a genus of bacteria known for its metabolic versatility and production of a wide array of secondary metabolites. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. The ability of bacteria like *Pseudomonas fluorescens* to produce **pseudomnine** is a key aspect of their survival and competitive fitness. From a drug development perspective, siderophores are of significant interest due to their potential as antibiotic carriers, using a "Trojan horse" strategy to deliver drugs into bacterial cells. This guide provides a comprehensive overview of the spectroscopic properties of the **pseudomnine** molecule, offering a foundational resource for its detection, characterization, and utilization in research and development.

Molecular Structure

The molecular formula of **pseudomnine** is $C_{16}H_{18}N_4O_4$. Its structure features a salicylate moiety linked to a cyclothreonine and a histamine group, which together form the iron-chelating core.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the **pseudomonine** molecule. This information is essential for its identification and quantification in various experimental settings.

Table 1: NMR Spectroscopic Data for Pseudomonine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules. The following table presents the characteristic ^1H and ^{13}C NMR chemical shifts for **pseudomonine**, assigned based on its known structure and data from related compounds.

| Atom No. | ¹ H Chemical Shift (δ, ppm) | ¹³ C Chemical Shift (δ, ppm) |
|-----------------------|--|---|
| Salicylate Moiety | | |
| 1' | - | 113.2 |
| 2' | 7.98 (d, J=7.8 Hz) | 162.9 |
| 3' | 7.01 (t, J=7.5 Hz) | 118.0 |
| 4' | 7.45 (t, J=7.8 Hz) | 134.5 |
| 5' | 6.95 (d, J=8.4 Hz) | 119.2 |
| 6' | - | 130.1 |
| 7' (C=O) | - | 170.0 |
| Cyclothreonine Moiety | | |
| 2 | 4.85 (d, J=2.4 Hz) | 78.9 |
| 3 | 4.60 (dq, J=6.6, 2.4 Hz) | 65.1 |
| 4 (CH ₃) | 1.35 (d, J=6.6 Hz) | 18.7 |
| 5 (C=O) | - | 175.4 |
| Histamine Moiety | | |
| 1" | 3.60 (t, J=6.9 Hz) | 40.5 |
| 2" | 2.90 (t, J=6.9 Hz) | 26.8 |
| 3" (Im) | - | 135.1 |
| 4" (Im) | 7.65 (s) | 134.2 |
| 5" (Im) | 6.90 (s) | 117.0 |

Note: NMR data is based on spectra acquired in solvents like CD₃OD. Chemical shifts and coupling constants (J) are indicative and may vary slightly based on experimental conditions.

Table 2: UV-Vis and Fluorescence Spectroscopic Data

Pseudomonine, like other siderophores from fluorescent pseudomonads, exhibits characteristic absorption and fluorescence spectra, which are useful for its detection and quantification.

| Spectroscopic Technique | Parameter | Value |
|---------------------------|---|---------|
| UV-Vis Spectroscopy | λ_{max} (Absorption Maximum) | ~405 nm |
| Fluorescence Spectroscopy | λ_{ex} (Excitation Maximum) | ~410 nm |
| | λ_{em} (Emission Maximum) | ~460 nm |

Note: The spectral data are characteristic of pyoverdine-type siderophores produced by *Pseudomonas* species and serve as a reliable estimate for **pseudomonine**.

Table 3: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of **pseudomonine**. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

| Parameter | Value | Description |
|---------------------------|---|--|
| Molecular Formula | C ₁₆ H ₁₈ N ₄ O ₄ | - |
| Exact Mass | 330.1328 | Monoisotopic mass of the neutral molecule. |
| [M+H] ⁺ | 331.1401 | Mass of the protonated molecule. |
| [M+Na] ⁺ | 353.1220 | Mass of the sodium adduct. [1] |
| Key MS/MS Fragments (m/z) | 121.0504 | Salicylic acid fragment |
| 110.0718 | Histamine fragment | |
| 100.0402 | Cyclothreonine-related fragment | |

Experimental Protocols

Detailed methodologies are crucial for the reliable spectroscopic analysis of **pseudomonine**. The following sections outline the standard experimental protocols.

Protocol 1: NMR Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra for structural elucidation of **pseudomonine**.

Methodology:

- Sample Preparation:
 - Dissolve 1-5 mg of purified **pseudomonine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol- d_4 , CD_3OD).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the probe for the specific solvent.
- ^1H NMR Acquisition:
 - Acquire a standard 1D ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled 1D ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- 2D NMR Acquisition (for detailed structural confirmation):

- Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.
- Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
- Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings (2-3 bonds).
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
 - Reference the spectra to the residual solvent peak (e.g., CD₃OD at δ H 3.31 and δ C 49.0).
 - Integrate ¹H signals and assign chemical shifts for all spectra.

Protocol 2: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and λ_{max} of **pseudomonine**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of purified **pseudomonine** in a suitable buffer (e.g., phosphate buffer, pH 7.0) or solvent (e.g., methanol).
 - Prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
- Instrumentation:
 - Use a double-beam UV-Vis spectrophotometer.
- Measurement:
 - Use a quartz cuvette with a 1 cm path length.

- Record a baseline spectrum with the blank solvent/buffer.
- Measure the absorbance of the **pseudomonine** solution from 200 to 800 nm.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If concentration is known, the molar extinction coefficient (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Protocol 3: Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of **pseudomonine**.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **pseudomonine** in a suitable solvent (e.g., methanol or buffer) to avoid inner filter effects. The absorbance at the excitation wavelength should generally be below 0.1.
- Instrumentation:
 - Use a spectrofluorometer.
- Excitation Spectrum Acquisition:
 - Set the emission wavelength to the expected maximum (~460 nm).
 - Scan a range of excitation wavelengths (e.g., 300-450 nm) to find the excitation maximum (λ_{ex}).
- Emission Spectrum Acquisition:
 - Set the excitation wavelength to the determined λ_{ex} (~410 nm).

- Scan a range of emission wavelengths (e.g., 420-600 nm) to find the emission maximum (λ_{em}).
- Data Analysis:
 - Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.
 - Determine the λ_{ex} and λ_{em} from the respective spectra.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and study the fragmentation pattern of **pseudomonine**.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of purified **pseudomonine** in a suitable solvent for mass spectrometry (e.g., methanol, acetonitrile/water with 0.1% formic acid).
 - The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.
- Instrumentation:
 - Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- Full Scan MS Acquisition:
 - Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts.
 - Mass range: typically m/z 100-1000.
- Tandem MS (MS/MS) Acquisition:
 - Select the precursor ion corresponding to $[\text{M}+\text{H}]^+$ (m/z 331.14).

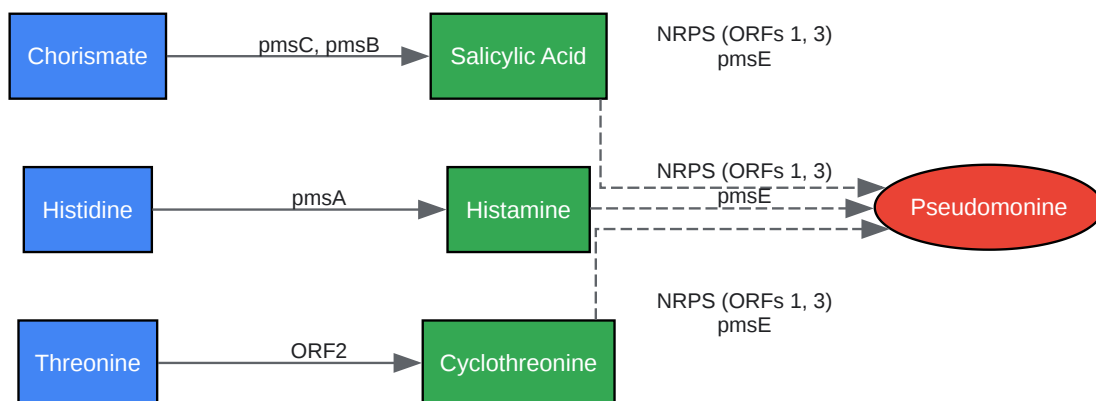
- Fragment the precursor ion using collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
- Data Analysis:
 - Determine the elemental composition from the accurate mass measurement using software tools.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions and elucidate the fragmentation pathway, which can confirm the molecular structure.

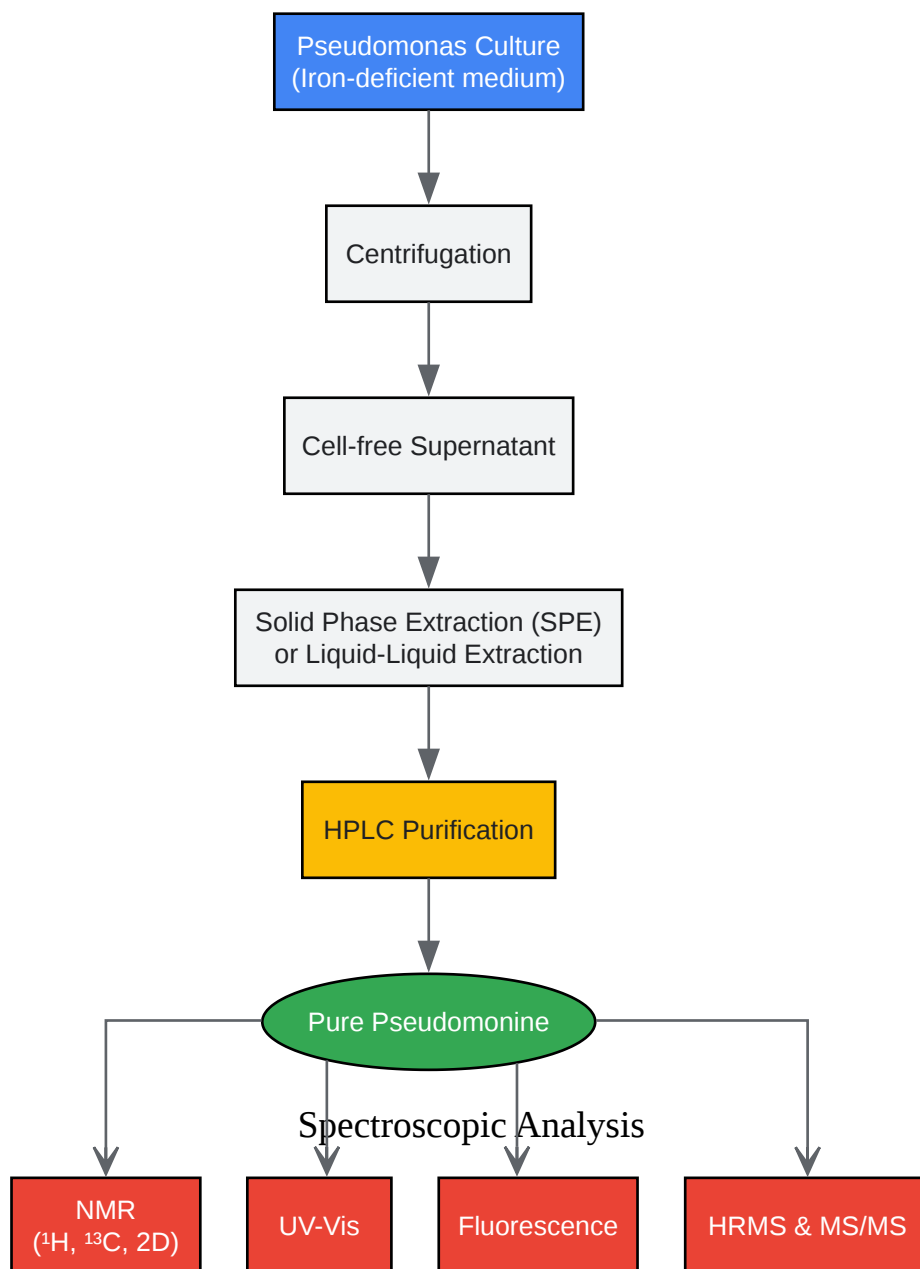
Visualization of the Pseudomonine Biosynthetic Pathway

The biosynthesis of **pseudomonine** is a complex process involving a dedicated gene cluster (pms). Understanding this pathway is crucial for genetic engineering efforts aimed at modifying or enhancing its production.

Precursor Synthesis

Pseudomonine Assembly





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Fluorescent and Nonfluorescent Peptide Siderophores Produced by *Pseudomonas syringae* Strains and Their Potential Use in Strain Identification - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Properties of the Pseudomonine Molecule: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214346#spectroscopic-properties-of-the-pseudomonine-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com